Chemical properties of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine
Chemical properties of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine
Executive Summary
Compound: (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine CAS (racemate): 634150-47-3 | CAS (1S-isomer): 1212252-44-2 Role: High-value chiral building block for CNS-active pharmaceutical ingredients.
(1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine is a specialized chiral phenethylamine derivative. It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of BACE1 inhibitors (Alzheimer’s disease therapeutics) and other neurological agents. Its value lies in its bifunctional nature: the chiral primary amine allows for diastereoselective assembly of peptidomimetics, while the aryl bromide serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.
Molecular Architecture & Stereochemistry
Structural Analysis
The molecule features a chiral center at the benzylic position (C1 of the ethyl group). The (1S) configuration is generally the bioactive enantiomer for this class of compounds, often mimicking the L-amino acid residues found in endogenous neuropeptides.
-
Electronic Environment:
-
4-Methoxy Group (–OMe): Acts as a strong resonance electron donor (EDG), increasing electron density at the ortho and para positions. This makes the phenyl ring susceptible to electrophilic aromatic substitution, though the 3-bromo substituent moderates this.
-
3-Bromo Group (–Br): Acts as a weak deactivator via induction but provides a reactive site for oxidative addition by transition metals. It also increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability—a crucial trait for CNS drugs.
-
Amine Group (–NH₂): A primary amine attached to a chiral center. The basicity is typical of benzylamines but slightly modulated by the aryl substituents.
-
Conformational Considerations
The benzylic amine adopts a conformation that minimizes steric clash between the methyl group and the ortho-bromo substituent. In solution, the free base exists in equilibrium between conformers, but derivatization (e.g., amide formation) locks the conformation, often dictating the binding affinity in enzyme pockets (e.g., aspartyl proteases).
Physicochemical Profile
The following data represents a synthesis of experimental values and high-confidence calculated parameters essential for process development.
| Property | Value / Description | Context for Development |
| Molecular Weight | 230.10 g/mol | Fragment-based drug design compliant. |
| Molecular Formula | C₉H₁₂BrNO | |
| Physical State | Colorless to pale yellow oil (Free Base)White crystalline solid (HCl Salt) | Salt formation is recommended for long-term storage to prevent oxidation. |
| Boiling Point | ~115–120 °C @ 1 mmHg (est.) | High vacuum required for distillation. |
| pKa (Conjugate Acid) | ~9.4 | Moderately basic; requires strong organic bases (e.g., TEA, DIPEA) for neutralization. |
| LogP | 2.3 – 2.5 (est.) | Lipophilic; indicates good membrane permeability. |
| Optical Rotation [α]D | Negative (-) in MeOH (typically) | Critical QC Parameter: Must be verified against reference standard (>98% ee required). |
| Solubility | Soluble in MeOH, DCM, EtOAc.Sparingly soluble in water (Free Base). | Use alcohols for resolution or salt crystallization. |
Synthetic Routes & Manufacturing[1][2][3]
For pharmaceutical applications requiring >99% enantiomeric excess (ee), two primary routes are employed. The Ellman Sulfinamide route is preferred for scalability and high stereocontrol, while Classical Resolution is used for cost-efficiency in early-stage development.
Route A: Asymmetric Synthesis (Ellman Approach)
This route utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the amine formation.
-
Condensation: 1-(3-bromo-4-methoxyphenyl)ethanone is condensed with (S)-(-)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent to form the chiral N-sulfinyl ketimine.
-
Diastereoselective Reduction: The ketimine is reduced using L-Selectride or NaBH₄. The bulky tert-butyl group dictates the hydride attack vector, yielding the sulfinamide intermediate with high diastereoselectivity (dr > 95:5).
-
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine hydrochloride salt.
Route B: Classical Resolution
Racemic amine is treated with a chiral acid (e.g., N-acetyl-L-leucine or mandelic acid). The diastereomeric salt of the (S)-amine crystallizes preferentially. This method often requires 2-3 recrystallizations to achieve >99% ee.
Synthetic Pathway Visualization
The following diagram illustrates the Ellman strategy, highlighting the critical stereodetermining step.
Caption: Asymmetric synthesis via Ellman sulfinamide strategy ensuring high enantiomeric excess.
Chemical Reactivity & Functionalization
The utility of (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine stems from its orthogonal reactivity profiles.
Amine Reactivity (Nucleophilic)
-
Amide Coupling: Reacts with carboxylic acids (using HATU/EDC) to form amides. This is the standard linkage for attaching this "warhead" to the rest of a drug scaffold.
-
Reductive Amination: Reacts with aldehydes to form secondary amines.
-
Isocyanate Reaction: Forms ureas, common in kinase inhibitor design.
Aryl Bromide Reactivity (Electrophilic)
-
Suzuki-Miyaura Coupling: Couples with aryl/vinyl boronic acids. The 4-methoxy group activates the ring slightly, but the oxidative addition to the C-Br bond remains the rate-determining step.
-
Buchwald-Hartwig Amination: Allows replacement of the Bromine with another amine, creating bi-aryl amine structures.
-
Lithium-Halogen Exchange: Treatment with n-BuLi generates the aryl lithium species, which can be quenched with electrophiles (e.g., CO₂, DMF) to introduce carboxylic acids or aldehydes.
Reactivity Logic Map
Caption: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.
Applications in Medicinal Chemistry
BACE1 Inhibitors (Alzheimer's Disease)
This scaffold is structurally homologous to intermediates used in the synthesis of Verubecestat and similar beta-secretase (BACE1) inhibitors. The chiral amine moiety mimics the transition state of the amyloid precursor protein cleavage site.
-
Mechanism: The amine often engages in hydrogen bonding with the catalytic aspartic acid residues (Asp32/Asp228) in the BACE1 active site.
-
Optimization: The 3-bromo group is often replaced or coupled to form a larger heteroaromatic ring (e.g., thiadiazine) to fill the S3 hydrophobic pocket of the enzyme.
Proteomics & Chiral Resolution
Used as a resolving agent itself for chiral acids due to its high conformational rigidity. Also employed as a "chiral tag" in NMR spectroscopy to determine the purity of other chiral molecules.
Safety & Handling
-
GHS Classification:
-
Handling Protocol:
-
Always handle in a fume hood.
-
Wear chemical-resistant gloves (Nitrile > 0.11mm) and safety goggles.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from the air (carbamate formation).
-
-
Spill Response: Neutralize with weak acid (citric acid) if free base, or weak base (bicarbonate) if salt, before absorbing with inert material.
References
-
Thaisrivongs, D. A., et al. (2016).[2] "Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease." Organic Letters, 18(22), 5780-5783.[2] Link
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
PubChem Compound Summary. "2-(3-Bromo-4-methoxyphenyl)ethan-1-amine (CID 2735581)."[3] National Center for Biotechnology Information. Link
-
Tan, L., et al. (2018).[4][5][2] "A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931)." Organic Letters, 20(6), 1630–1633. Link[5]
-
ChemicalBook. "1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride Product Description & MSDS." Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine | C9H12BrNO | CID 2735581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
